1,3-Bis(3-chlorophenyl)propane-1,3-dione
Overview
Description
1,3-Bis(3-chlorophenyl)propane-1,3-dione is an organic compound with the molecular formula C15H10Cl2O2 It is a derivative of diketone, characterized by the presence of two phenyl rings substituted with chlorine atoms at the meta positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3-chlorophenyl)propane-1,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction between 3-chlorobenzaldehyde and acetone in the presence of a base such as sodium ethoxide. The reaction proceeds under reflux conditions, leading to the formation of the desired diketone product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-chlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of 3-chlorobenzoic acid derivatives.
Reduction: Formation of 1,3-bis(3-chlorophenyl)propane-1,3-diol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(3-chlorophenyl)propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-chlorophenyl)propane-1,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in oxidative stress responses, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-chlorophenyl)propane-1,3-dione: Similar structure but with chlorine atoms at the para positions.
1,3-Bis(2-chlorophenyl)propane-1,3-dione: Chlorine atoms at the ortho positions.
1,3-Bis(4-fluorophenyl)propane-1,3-dione: Fluorine atoms instead of chlorine.
Uniqueness
1,3-Bis(3-chlorophenyl)propane-1,3-dione is unique due to the specific positioning of chlorine atoms at the meta positions, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in distinct chemical and biological properties compared to its ortho and para counterparts.
Properties
IUPAC Name |
1,3-bis(3-chlorophenyl)propane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-5-1-3-10(7-12)14(18)9-15(19)11-4-2-6-13(17)8-11/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMNGNDIJHTGOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280600 | |
Record name | 1,3-bis(3-chlorophenyl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6297-12-7 | |
Record name | NSC17550 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-bis(3-chlorophenyl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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